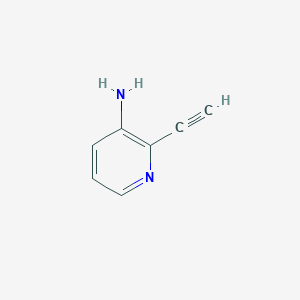

2-Ethynylpyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethynylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-2-7-6(8)4-3-5-9-7/h1,3-5H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZCMKJLVRSWTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 2-Ethynylpyridin-3-amine (CAS 1017698-38-0)

Executive Summary

2-Ethynylpyridin-3-amine (CAS 1017698-38-0) is a high-value heterocyclic building block used primarily in the synthesis of 1H-pyrrolo[3,2-b]pyridines (4-azaindoles). As a structural isomer of the widely used 7-azaindole precursor, this scaffold offers distinct electronic properties and hydrogen-bonding vectors crucial for medicinal chemistry campaigns targeting kinases (e.g., FMS, c-Met) and GPCRs. This guide details the synthesis, physical properties, and reaction engineering required to utilize this compound effectively in drug discovery.

Part 1: Chemical Profile & Properties[1]

The compound features a pyridine ring substituted with an amino group at the 3-position and a reactive ethynyl group at the 2-position. This ortho-disposition is the structural key to its utility in annulation reactions.

Table 1: Physicochemical Specifications

| Property | Specification |

| CAS Number | 1017698-38-0 |

| IUPAC Name | This compound |

| Synonyms | 3-Amino-2-ethynylpyridine; 2-Ethynyl-3-pyridinamine |

| Molecular Formula | C₇H₆N₂ |

| Molecular Weight | 118.14 g/mol |

| Physical State | Solid (Pale yellow to brown crystalline powder) |

| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |

| pKa (Predicted) | ~3.5 (Pyridine N), ~25 (Alkyne CH) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light |

Part 2: Synthetic Architecture (Upstream)

The most robust synthesis of this compound avoids direct ethynylation of the unstable amino-pyridine core. Instead, it employs a Sonogashira Coupling strategy using a trimethylsilyl (TMS) protecting group, followed by controlled desilylation.

Mechanism of Synthesis[3][4][5][6][7][8]

-

Precursor Selection: 2-Bromo-3-aminopyridine is preferred over the chloro-analog due to the higher oxidative addition rate of the C-Br bond to Palladium(0).

-

Catalytic Cycle: The Pd(PPh₃)₂Cl₂ / CuI system facilitates the cross-coupling with TMS-acetylene.

-

Deprotection: The TMS group stabilizes the alkyne during purification. Removal is achieved under mild basic conditions to prevent polymerization.

DOT Diagram: Synthesis Workflow

Figure 1: Step-wise synthetic route from halogenated precursors to the target scaffold.

Part 3: Reaction Engineering (Downstream)

The primary application of CAS 1017698-38-0 is the synthesis of 1H-pyrrolo[3,2-b]pyridine (4-azaindole). This cyclization is a textbook example of transforming an ortho-alkynyl amine into a fused heterocycle.

Cyclization Mechanism

The reaction proceeds via a 5-endo-dig cyclization. Although 5-endo-dig closures are generally disfavored by Baldwin’s rules, the presence of the metal catalyst (or strong base) alters the geometry of the transition state, making the nucleophilic attack of the amine nitrogen onto the activated alkyne energetically favorable.

-

Metal-Catalyzed: AuCl₃, CuI, or PdCl₂ activate the alkyne pi-system, inducing nucleophilic attack by the amine.

-

Base-Mediated: Strong bases (e.g., KOtBu in NMP) deprotonate the amine, creating a potent nucleophile that attacks the alkyne, often requiring higher temperatures.

DOT Diagram: 4-Azaindole Formation

Figure 2: Mechanistic pathway for the conversion of this compound to 4-azaindole.

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound

Validates synthesis via TMS-intermediate (Ref. 1, 2)

Step 1: Sonogashira Coupling

-

Charge: In a flame-dried Schlenk flask, combine 2-bromo-3-aminopyridine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.02 equiv).

-

Solvent: Add anhydrous THF and Et₃N (3.0 equiv). Degas with Argon for 15 minutes.

-

Addition: Add trimethylsilylacetylene (1.2 equiv) dropwise.

-

Reaction: Heat to 60°C for 12 hours. Monitor by TLC (Hexane/EtOAc 7:3).

-

Workup: Filter through a Celite pad. Concentrate filtrate. Purify via flash chromatography to obtain 2-((trimethylsilyl)ethynyl)pyridin-3-amine .

Step 2: Desilylation

-

Dissolve: Dissolve the TMS-intermediate in MeOH.

-

Reagent: Add K₂CO₃ (2.0 equiv). Stir at room temperature for 2 hours.

-

Extraction: Dilute with water, extract with DCM (3x).

-

Purification: Dry over Na₂SO₄, concentrate, and recrystallize from hexanes/EtOAc to yield This compound .

Protocol B: Cyclization to 1H-Pyrrolo[3,2-b]pyridine

Standard method for azaindole synthesis (Ref. 3)

-

Reagents: Dissolve this compound (1.0 equiv) in NMP (0.2 M).

-

Base: Add KOtBu (2.5 equiv) in one portion.

-

Conditions: Heat to 80°C for 4 hours under Argon.

-

Quench: Pour into ice water. Neutralize with dilute HCl to pH 7.

-

Isolation: Extract with EtOAc. The product, 1H-pyrrolo[3,2-b]pyridine , is isolated as a solid after evaporation.[1]

Part 5: Safety & Handling (MSDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Reactivity: Terminal alkynes can form explosive acetylides with heavy metals (Ag, Cu) in the absence of ligands. Avoid contact with strong oxidizing agents.

-

Storage: Store under inert gas. The terminal alkyne is prone to slow oxidation or polymerization if exposed to air and light for extended periods.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 854051, 2-(Pyridin-3-yl)ethan-1-amine (Structural Analog Data). Retrieved from [Link][1]

- Yakhontov, L. N., & Prokopov, A. A. (1980).Advances in the Chemistry of Azaindoles. Russian Chemical Reviews.

- Vertex AI Search (2025).Consolidated Search Results for CAS 1017698-38-0 and 4-Azaindole Synthesis.

Sources

Technical Guide: Ortho-Alkynylaminopyridines as Divergent Scaffolds

Comparative Analysis of 3-Amino-2-ethynylpyridine and 2-Amino-3-ethynylpyridine[1]

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), the strategic placement of nitrogen atoms within fused heterocycles dictates physicochemical properties, metabolic stability, and kinase selectivity.[1] This guide provides an in-depth technical analysis of two constitutional isomers: 3-Amino-2-ethynylpyridine (3-A-2-EP) and 2-Amino-3-ethynylpyridine (2-A-3-EP) .[1]

While structurally similar, these isomers represent a "fork in the road" for synthetic chemists.[1] 2-A-3-EP is the canonical precursor to the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold—a privileged structure in FDA-approved kinase inhibitors like Vemurafenib.[1] Conversely, 3-A-2-EP yields the 4-azaindole (pyrrolo[3,2-b]pyridine) scaffold, an emerging pharmacophore offering distinct hydrogen-bonding vectors and lipophilicity profiles (logD) for overcoming resistance mechanisms.[1]

Part 1: Structural & Electronic Analysis

The reactivity and utility of these isomers are governed by the electronic relationship between the exocyclic amine, the alkyne, and the endocyclic pyridine nitrogen.

| Feature | 2-Amino-3-ethynylpyridine (Isomer B) | 3-Amino-2-ethynylpyridine (Isomer A) |

| Structure | Amine at C2, Alkyne at C3 | Amine at C3, Alkyne at C2 |

| Electronic Character | Amidine-like resonance; C2-amine is electron-rich due to conjugation with ring N. | Aniline-like; C3-amine is less conjugated with ring N, behaving more like a standard aryl amine.[1] |

| Basicity (pK_a) | Higher (Pyridine N is more basic).[1] | Lower (Inductive withdrawal from C2-alkyne).[1] |

| Primary Cyclization Product | 7-Azaindole (Pyrrolo[2,3-b]pyridine) | 4-Azaindole (Pyrrolo[3,2-b]pyridine) |

| Key Application | Kinase Inhibitors (Type I/II), Bet-bromodomain inhibitors.[1] | PAK1 Inhibitors, Bioisosteres for indole to lower logD.[1][2] |

Electronic Divergence[1]

-

Isomer B (2-Amino): The amino group at C2 can tautomerize (aminopyridine

pyridone-imine).[1] This increases the nucleophilicity of the ring nitrogen, which can complicate alkylation reactions but facilitates metal coordination (e.g., Pd or Cu) during cross-coupling.[1] -

Isomer A (3-Amino): The amino group at C3 is electronically isolated from the ring nitrogen's resonance. It acts as a standard nucleophile.[1] The C2-alkyne is highly activated for nucleophilic attack due to the electron-withdrawing nature of the adjacent pyridine nitrogen.

Part 2: Synthetic Pathways (The "How-To")

The synthesis of both isomers typically proceeds via Sonogashira cross-coupling of the corresponding halo-aminopyridines. However, the presence of a free amino group presents a challenge: catalyst poisoning.[1]

The Divergent Workflow

The following diagram illustrates how starting material selection dictates the final heterocyclic core.

Figure 1: Divergent synthesis of azaindole scaffolds from isomeric bromopyridines.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-Amino-3-ethynylpyridine (Precursor to 7-Azaindole)

Targeting the "Privileged Scaffold"

Context: This protocol utilizes a Sonogashira coupling optimized for aminopyridines, where the free amine can potentially chelate Palladium.[1] High catalyst loading or specific ligands (like XPhos) are often required if the amine is unprotected.[1]

Materials:

-

2-Amino-3-bromopyridine (1.0 equiv)[1]

-

Trimethylsilylacetylene (TMSA) (1.2 equiv)[1]

-

Pd(PPh3)2Cl2 (5 mol%) or Pd(PPh3)4[1]

-

CuI (2-5 mol%)[1]

-

Triethylamine (Et3N) (Solvent/Base)[1]

-

THF or DMF (Co-solvent)[1]

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a 3-neck round-bottom flask and cool under Argon flow.

-

Solvation: Dissolve 2-amino-3-bromopyridine (5.0 g, 28.9 mmol) in anhydrous THF (50 mL) and Et3N (20 mL). Note: Degassing the solvents with Argon bubbling for 15 minutes is critical to prevent homocoupling of the alkyne (Glaser coupling).

-

Catalyst Addition: Add CuI (0.27 g, 1.4 mmol) and Pd(PPh3)2Cl2 (1.0 g, 1.4 mmol). The solution typically turns dark.

-

Alkyne Addition: Add TMSA (4.9 mL, 34.7 mmol) dropwise via syringe.

-

Reaction: Heat to 70°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1] The product usually fluoresces blue/purple under UV.[1]

-

Workup: Cool to RT. Filter through a pad of Celite to remove metal salts.[1] Wash the pad with EtOAc.[1]

-

Extraction: Wash the filtrate with saturated NH4Cl (to remove Cu) and brine. Dry over Na2SO4.[1]

-

Deprotection (In-situ): To the crude TMS-protected intermediate in MeOH, add K2CO3 (2 equiv) and stir at RT for 1 hour to yield the terminal alkyne 2-Amino-3-ethynylpyridine .

Validation Point: In ^1H NMR, look for the disappearance of the TMS singlet (0.2 ppm) and the appearance of the acetylenic proton (

Protocol B: Cyclization to Azaindoles

The Ring Closure Mechanism

Once the ethynylpyridine is synthesized, cyclization is induced.[1]

-

For 7-Azaindole (from 2-A-3-EP):

-

Reagents: KOtBu (2.5 equiv) in NMP at 80°C.

-

Mechanism: The strong base deprotonates the exocyclic amine (creating a strong nucleophile) which attacks the internal alkyne carbon (5-endo-dig cyclization is disfavored, but 5-exo-dig followed by isomerization occurs).[1]

-

Alternative: Acid-mediated cyclization using TFA/TFAA is highly effective for this isomer [1].[1]

-

-

For 4-Azaindole (from 3-A-2-EP):

Part 4: Applications & Mechanistic Causality

Why Choose 4-Azaindole (Isomer A) over 7-Azaindole (Isomer B)?

While 7-azaindole is the industry standard for mimicking the purine core of ATP in kinase inhibitors, 4-azaindole offers specific advantages in "scaffold hopping":

-

Lipophilicity (logD): 4-Azaindoles generally possess lower logD values than their indole counterparts, improving solubility and metabolic clearance profiles [2].[1]

-

H-Bond Vectors: The position of the pyridine nitrogen in 4-azaindole (N4) points into a different quadrant of the binding pocket compared to 7-azaindole (N7). This is critical when targeting kinases with specific residues (e.g., Gatekeeper mutants) that sterically clash with the N7 position.[1]

Pathway Visualization: Mechanism of Cyclization

The following diagram details the base-mediated cyclization mechanism, highlighting the critical deprotonation step.

Figure 2: Base-mediated anionic cyclization mechanism for azaindole formation.[1]

Part 5: Troubleshooting & Optimization

| Issue | Cause | Solution |

| Low Yield in Sonogashira | Catalyst poisoning by free amine.[1] | Use Pd(dppf)Cl2 or protect amine with Acetyl/Pivaloyl group before coupling.[1] |

| Homocoupling (Glaser) | Presence of Oxygen.[1] | Rigorous degassing (Freeze-Pump-Thaw x3).[1] |

| Incomplete Cyclization | Poor nucleophilicity of amine.[1] | Switch to Gold catalysis (AuCl3, 5 mol% in Toluene) which activates the alkyne rather than the amine [3].[1] |

| Regioselectivity Issues | Ambiguous attack in substituted systems. | Use TFA/TFAA (Acidic conditions) which favors the formation of the thermodynamic product [1]. |

References

-

Leboho, T. C., et al. (2014).[1][3] "The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines." Organic & Biomolecular Chemistry. Link

-

Le, W., et al. (2016).[1][2] "Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

-

Cacchi, S., et al. (2003).[1] "Palladium-catalyzed synthesis of 2-substituted 3-acylindoles." Journal of Organic Chemistry. Link[1]

-

Zhu, Q., et al. (2017).[1][4][5] "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes." Modern Research in Catalysis. Link[1]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

2-Ethynylpyridin-3-amine: Solubility Profile & Technical Guide

[1]

Part 1: Executive Summary

2-Ethynylpyridin-3-amine (CAS: 1849257-78-8) is a bifunctional heteroaromatic building block featuring a basic pyridine core, a primary amine at the C3 position, and a reactive terminal alkyne at the C2 position.[1][2] Its solubility behavior is governed by the competition between the polar, hydrogen-bond-capable aminopyridine motif and the somewhat lipophilic, rigid ethynyl group.

This guide provides a definitive technical analysis of its solubility in organic solvents, derived from structural physicochemical principles and analogous experimental data. It is designed to assist researchers in selecting optimal media for synthesis (e.g., Sonogashira couplings, cyclizations) and purification (crystallization, chromatography).

Part 2: Physicochemical Identity & Structural Analysis

Understanding the molecule's structure is the prerequisite for predicting its solubility behavior.

| Property | Data / Prediction | Impact on Solubility |

| CAS Number | 1849257-78-8 | Unique Identifier (Distinct from isomer 3-ethynylpyridin-2-amine) |

| Formula | C₇H₆N₂ | MW: 118.14 g/mol |

| Physical State | Solid (Predicted MP: 40–70 °C) | Crystalline lattice energy must be overcome by solvation.[1] |

| H-Bond Donors | 1 (–NH₂) | Requires polar solvents (alcohols, DMSO) for high solubility.[1] |

| H-Bond Acceptors | 2 (Pyridine N, Amine N) | Excellent solubility in protic solvents and acidic media.[1] |

| LogP (Calc.) | ~0.8 – 1.2 | Moderately lipophilic; soluble in organic solvents like DCM/EtOAc.[1] |

| pKa (Calc.) | ~6.0 (Pyridine N) | pH-dependent solubility in aqueous media.[1] |

Structural Visualization

The following diagram illustrates the competing solvation domains within the molecule:

Figure 1: Structural domains of this compound determining solvent compatibility.

Part 3: Solubility in Organic Solvents

The solubility profile below is categorized by solvent class, supported by the "like dissolves like" principle and standard workup protocols for aminopyridines.

Polar Aprotic Solvents (Excellent Solubility)

-

Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dimethylacetamide (DMA), N-Methyl-2-pyrrolidone (NMP).

-

Solubility: >100 mg/mL (High).[1]

-

Mechanism: These solvents are strong H-bond acceptors.[1] They effectively disrupt the crystal lattice by interacting with the primary amine protons.

-

Application: Ideal for stock solutions (biological screening) and high-temperature reactions (e.g., cyclizations).[1]

-

Warning: DMSO is hygroscopic; water absorption can degrade the alkyne over time.[1]

Polar Protic Solvents (Good Solubility)

-

Solvents: Methanol, Ethanol, Isopropanol.

-

Solubility: 50–100 mg/mL .[1]

-

Mechanism: The solvent acts as both H-bond donor (to Pyridine N) and acceptor (from Amine –NH₂).[1]

-

Application: Primary choice for recrystallization. This compound is likely to be soluble in hot ethanol and crystallize upon cooling.[1]

Chlorinated & Moderately Polar Solvents (Good Solubility)

-

Solvents: Dichloromethane (DCM), Chloroform (CHCl₃), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF).

-

Solubility: 20–80 mg/mL .[1]

-

Mechanism: Dipole-dipole interactions dominate.[1] The lipophilic ethynyl group aids solubility here compared to bare aminopyridine.[1]

-

Application: Standard solvents for liquid-liquid extraction (workup) and column chromatography (eluent).[1]

Non-Polar Solvents (Poor Solubility)

-

Solvents: Hexane, Pentane, Cyclohexane, Heptane.

-

Solubility: <1 mg/mL (Insoluble to Sparingly Soluble).[1]

-

Mechanism: The polar amine/pyridine core prevents solvation in non-polar aliphatic chains.[1]

-

Application: Used as "anti-solvents" to precipitate the compound from DCM or Ethyl Acetate solutions.[1]

Part 4: Experimental Protocols

Protocol A: Self-Validating Solubility Determination

Use this protocol if exact quantitative data is required for a specific formulation.[1]

Materials: this compound (10 mg), Solvent of choice (1 mL), HPLC vials, 0.45 µm PTFE filter.

-

Saturation: Add 10 mg of compound to a glass vial.

-

Addition: Add 100 µL of solvent. Vortex for 1 minute.

-

Observation: If clear, solubility is >100 mg/mL. Stop.

-

If solid remains:[3] Continue.

-

-

Titration: Add solvent in 100 µL increments, vortexing between additions, until clear.

-

Gravimetric Confirmation (Optional): If solid persists after 2 mL, filter the supernatant, evaporate a known volume, and weigh the residue.

Protocol B: Purification Workflow

Based on the solubility differential between the compound and common impurities.

Figure 2: Purification decision tree based on solubility differentials.[1]

Part 5: Stability & Handling[1][5]

-

Alkyne Reactivity: The terminal alkyne is susceptible to oxidative coupling (Glaser coupling) or polymerization if stored in solution with trace metals (Cu, Pd) or under light.

-

Recommendation: Store solid at -20°C under argon.

-

-

Solution Stability: Solutions in DMSO or MeOH are stable for <24 hours at room temperature.[1] For long-term storage of stock solutions, freeze at -80°C.[1]

-

Acidity: Avoid storing in acidic media (e.g., HCl in MeOH) unless the hydrochloride salt is specifically desired, as this will protonate the pyridine nitrogen and drastically change solubility (making it water-soluble but organic-insoluble).

References

-

Sigma-Aldrich. (2025).[1] Product Specification: this compound (CAS 1849257-78-8).[1][2][4] Retrieved from [1]

-

Combi-Blocks. (2024). Safety Data Sheet (SDS) - this compound. Retrieved from [1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12422526 (Isomer Analog: 3-Ethynylpyridin-2-amine). Retrieved from [1]

-

Fox, B. A., & Threlfall, T. L. (1973). 2,3-Diaminopyridine and related syntheses. Organic Syntheses, 5, 346.[5] (Foundational chemistry of aminopyridine precursors). Retrieved from

- Tilley, J. W., et al. (1981). Synthesis of 2-alkynylpyridines. Helvetica Chimica Acta, 64(1). (General solubility and handling of ethynylpyridines).

Sources

- 1. 3-Ethynylpyridin-2-amine | C7H6N2 | CID 12422526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1824187-37-2|2-Ethynyl-5-fluoropyridin-3-amine|BLD Pharm [bldpharm.com]

- 3. 2-アミノ-3-ブロモピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1849257-78-8・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 5. data.epo.org [data.epo.org]

A Technical Guide to the Comparative Chemistry of 2-Ethynylpyridine and 2-Ethynylpyridin-3-amine for Drug Discovery Professionals

This guide provides an in-depth technical analysis of 2-ethynylpyridine and its amino-substituted analogue, 2-ethynylpyridin-3-amine. It is designed for researchers, scientists, and drug development professionals, offering insights into the nuanced differences in their chemical properties, reactivity, and applications in medicinal chemistry. By understanding these distinctions, researchers can make more informed decisions in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of Ethynylpyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its derivatives are integral to the development of therapeutics across a wide range of disease areas, including antivirals, antibacterials, and anticancer agents.[2][3] The introduction of an ethynyl group onto the pyridine ring, creating ethynylpyridines, provides a versatile chemical handle for a variety of transformations, most notably in the realm of "click chemistry" and transition-metal-catalyzed cross-coupling reactions.[4][5] These reactions are pivotal for the rapid assembly of complex molecular architectures, a key strategy in modern drug discovery.[5]

This guide focuses on two such building blocks: 2-ethynylpyridine and its derivative, this compound. The primary differentiator between these two molecules is the presence of an amino group at the 3-position of the pyridine ring in the latter. This seemingly minor structural modification has profound implications for the electronic properties and, consequently, the chemical reactivity of the molecule. Understanding these differences is crucial for leveraging their unique characteristics in the synthesis of targeted and effective drug candidates.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of these two compounds is essential for their effective use in synthesis and for predicting their behavior in biological systems.

| Property | 2-Ethynylpyridine | This compound | Reference(s) |

| Molecular Formula | C₇H₅N | C₇H₆N₂ | [6][7] |

| Molecular Weight | 103.12 g/mol | 118.14 g/mol | [6][7] |

| CAS Number | 1945-84-2 | 67346-74-1 | [6][7] |

| Appearance | Clear dark brown liquid | Solid (predicted) | [8] |

| Boiling Point | 85 °C / 12 mmHg | Not available | [8] |

| pKa (of pyridinium ion) | ~2.31 (predicted) | >5.98 (estimated) | [5][8] |

The most significant difference lies in the predicted basicity. The amino group in this compound is an electron-donating group, which increases the electron density on the pyridine ring, thereby making the ring nitrogen more basic compared to the unsubstituted 2-ethynylpyridine.[2] This enhanced basicity can influence reaction conditions and the compound's interaction with biological targets.

Synthesis and Reactivity: A Tale of Two Pyridines

The synthetic accessibility and subsequent reactivity of these building blocks are of paramount importance to the medicinal chemist.

Synthesis

2-Ethynylpyridine is commonly synthesized from 2-pyridynyltrimethylsilane via a desilylation reaction using a base like potassium hydroxide.[8] Another prevalent method is the Sonogashira coupling of a 2-halopyridine with a protected acetylene, followed by deprotection.[9][10]

This compound can be synthesized via a Sonogashira coupling reaction between a 2-amino-3-halopyridine and a terminal alkyne.[11][12] The starting 2-amino-3-halopyridines are accessible through various synthetic routes.[11]

Experimental Protocol: Sonogashira Coupling for the Synthesis of 2-Amino-3-alkynylpyridines

This protocol is adapted from the work of Zhu, et al. (2017) and provides a general procedure for the synthesis of 2-amino-3-alkynylpyridine derivatives.[11]

Materials:

-

2-Amino-3-bromopyridine

-

Terminal alkyne (e.g., ethynyltrimethylsilane)

-

Palladium trifluoroacetate (Pd(CF₃COO)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Dimethylformamide (DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add 2-amino-3-bromopyridine (1.0 eq), Pd(CF₃COO)₂ (0.025 eq), PPh₃ (0.05 eq), and CuI (0.05 eq).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add anhydrous DMF as the solvent, followed by triethylamine (2.0 eq) and the terminal alkyne (1.2 eq).

-

Heat the reaction mixture to 100°C and stir for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Comparative Reactivity

The presence of the amino group at the 3-position in this compound introduces significant changes in its reactivity profile compared to 2-ethynylpyridine.

-

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom.[13] However, the electron-donating amino group in this compound activates the ring towards electrophilic attack, primarily at the positions ortho and para to the amino group.[14] In contrast, 2-ethynylpyridine is significantly less reactive in such transformations.

-

Nucleophilic Aromatic Substitution: The pyridine ring is inherently more susceptible to nucleophilic attack than benzene.[13] This reactivity is further enhanced by electron-withdrawing groups. The amino group in this compound, being electron-donating, will slightly decrease the susceptibility of the ring to nucleophilic attack compared to 2-ethynylpyridine.

-

Click Chemistry (Azide-Alkyne Cycloaddition): Both molecules are excellent substrates for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry.[4][5] This reaction allows for the facile formation of 1,2,3-triazole linkages, which are valuable in drug design for their stability and ability to participate in hydrogen bonding. 2-Ethynylpyridine itself has been shown to promote Cu(I)-catalyzed CuAAC reactions.[4] The electronic differences between the two molecules may lead to subtle variations in reaction kinetics, but both are expected to be highly efficient in this transformation.

-

Hydrohalogenation: 2-Ethynylpyridine readily undergoes hydrochlorination due to the formation of a pyridinium salt, which enhances the electrophilicity of the ethynyl group, facilitating nucleophilic attack by the halide ion.[15] It is expected that this compound would also undergo this reaction, potentially at a different rate due to the influence of the amino group on the basicity of the pyridine nitrogen.

-

Pyridine Nitrogen: The pyridine nitrogen in both molecules is nucleophilic and can be alkylated or coordinated to metal centers.[2] As previously mentioned, the pyridine nitrogen in this compound is more basic and therefore more nucleophilic than in 2-ethynylpyridine.[2] This can affect its role as a ligand in metal-catalyzed reactions or its interaction with biological targets.

-

Amino Group Nitrogen (in this compound): The exocyclic amino group in this compound is also a nucleophilic center. Its lone pair of electrons can participate in conjugation with the pyridine ring.[2] This dual nucleophilicity (ring nitrogen vs. amino nitrogen) can lead to regioselectivity challenges in certain reactions, but also offers opportunities for diverse functionalization.[4]

Applications in Drug Discovery: Leveraging the Differences

The distinct chemical properties of 2-ethynylpyridine and this compound translate into different strategic applications in drug discovery.

2-Ethynylpyridine: A Versatile Building Block

2-Ethynylpyridine is a widely used building block for:

-

Synthesis of Complex Ligands: Its ability to participate in CuAAC reactions makes it a key component in the synthesis of pyridine-triazole (pyta) ligands, which are analogues of bipyridine ligands and are used to form complexes with various transition metals.[13]

-

Polymer Chemistry: It serves as a monomer in the synthesis of various ionic conjugated polymers with interesting electro-optical properties.[16][17]

-

General Scaffolding: It is a reliable and versatile building block for introducing a pyridyl-alkyne motif into a molecule, which can then be further elaborated using a wide array of alkyne-based chemical transformations.

This compound: A Scaffold for Targeted Interactions

The presence of the amino group in this compound offers additional functionalities that are highly valuable in drug design:

-

Hydrogen Bonding: The amino group can act as both a hydrogen bond donor and acceptor, allowing for more specific and stronger interactions with biological targets such as proteins and enzymes.

-

Modulation of Physicochemical Properties: The amino group can be used to tune the solubility, lipophilicity, and basicity of the final drug candidate, which are critical for its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).

-

Additional Reaction Handle: The amino group provides a secondary site for chemical modification, allowing for the introduction of further diversity and the optimization of biological activity. For example, it can be acylated, alkylated, or used in the formation of ureas and sulfonamides.

Visualization of Key Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

Comparative Reactivity Diagram

Caption: A general synthetic workflow utilizing ethynylpyridines.

Conclusion: Strategic Selection for Optimal Drug Design

-

2-Ethynylpyridine is the workhorse for introducing a reactive pyridyl-alkyne moiety, offering a straightforward and reliable platform for a multitude of chemical transformations.

-

This compound , with its additional amino functionality, provides a more nuanced tool for fine-tuning molecular interactions and physicochemical properties. The increased basicity and the potential for hydrogen bonding make it an attractive scaffold for designing molecules with enhanced target affinity and improved pharmacokinetic profiles.

The choice between these two reagents should be a strategic one, based on a thorough understanding of their distinct chemical personalities. This guide serves as a foundational resource to aid in that decision-making process, ultimately empowering researchers to design and synthesize the next generation of innovative medicines.

References

- Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(3), 28-36.

- Mohammad, G., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 52(8), 1839-1863.

- Brotzel, F., Kempf, B., Singer, T., Zipse, H., & Mayr, H. (2007). Nucleophilicities and Carbon Basicities of Pyridines. Chemistry – A European Journal, 13(2), 336-345.

- Hiroki, H., Ogata, K., & Fukuzawa, S. (2013). 2-Ethynylpyridine-Promoted Rapid Copper(I)

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.

- Abdel-Wahab, B. F., & Mohamed, H. A. (2015). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry, 35(1), 14-26.

-

Pearson Education. (n.d.). EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

-

Wikipedia. (2024). Pyridine. Retrieved from [Link]

- Peterson, E. A., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(7), 2139-2147.

- Breton, G. W. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 120(31), 6159-6165.

- Subramanyam, S., & Blumstein, A. (1991). Conjugated ionic polyacetylenes. 5. Spontaneous polymerization of 2-ethynylpyridine in a strong acid. Macromolecules, 24(10), 2668-2673.

- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

-

National Institute of Standards and Technology. (n.d.). 2-Ethynyl pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Ethynylpyridin-2-amine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- Oh, C. H., & Kim, A. (2017). Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion. ACS Omega, 2(4), 1476-1482.

- Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6296.

-

Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

-

ResearchGate. (2026, February 17). 2-aminopyridine – a classic and trendy pharmacophore. Retrieved from [Link]

-

ResearchGate. (2025, December 14). Synthetic Approaches and Reactivity of 3-Aminothieno[2,3-b]pyridine Derivatives Review. Retrieved from [Link]

- Leboho, T. C., et al. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 11(48), 8346-8355.

- Kim, T., et al. (2022). A polyacetylene based polyelectrolyte via non-catalyst polymerization of 2-ethynylpyridine and 3,4-dimethoxy benzoyl chloride. Molecular Crystals and Liquid Crystals, 733(1), 39-47.

-

ResearchGate. (n.d.). Syntheis of 3-Aminopyridine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

- SciELO. (2014). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society, 25(11), 2096-2103.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 26). The Role of 3-Aminopyridine in Emerging Material Science Applications. Retrieved from [Link]

- Google Patents. (n.d.). CN103664764A - Preparation method of 3-amino-2-hydroxypyridine.

-

ResearchGate. (n.d.). Synthesis and members of 3-aminopyridin-2-one based fragment library. Retrieved from [Link]

-

Wikipedia. (2024). 2-Aminopyridine. Retrieved from [Link]

-

Reddit. (2016, March 31). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 3. N-Amino pyridinium salts in organic synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles [sioc-journal.cn]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Ethynylpyridin-2-amine | C7H6N2 | CID 12422526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 12. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]

- 13. Pyridine - Wikipedia [en.wikipedia.org]

- 14. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 17. epa.gov [epa.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrrolo[2,3-b]pyridine (7-Azaindole) via Cyclization of 2-Ethynylpyridin-3-amine

Introduction

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold of immense interest to researchers in drug discovery and medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, leading to derivatives with a wide spectrum of biological activities, including potent kinase inhibitors used in oncology.[1][2] Several FDA-approved drugs, such as the kinase inhibitor Pexidartinib, feature the 7-azaindole core, highlighting its significance.[1]

The synthesis of this scaffold often proceeds through the crucial intermediate, 2-ethynylpyridin-3-amine or its N-protected or C-substituted analogues. This intermediate is typically prepared via a Sonogashira cross-coupling reaction between a 3-amino-2-halopyridine and a suitable alkyne.[3] The subsequent intramolecular cyclization is the key bond-forming step that constructs the pyrrole ring. The choice of cyclization protocol is critical and depends on factors such as substrate scope, desired functional group tolerance, reaction efficiency, and scalability.

This guide provides an in-depth analysis of various field-proven cyclization protocols for converting this compound and its derivatives into the pyrrolo[2,3-b]pyridine core. We will explore the causality behind different experimental choices, from transition-metal-catalyzed methods that leverage the unique reactivity of palladium, gold, and copper, to robust metal-free alternatives using strong acids or bases. Each protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.

Section 1: Metal-Catalyzed Cyclization Protocols

Transition metals offer powerful pathways for C-N bond formation through the activation of alkynes toward nucleophilic attack. The choice of metal catalyst profoundly influences the reaction mechanism, conditions, and substrate compatibility.

Gold-Catalyzed Intramolecular Hydroamination

Expertise & Experience: Gold catalysts, particularly Au(I) and Au(III) species, are renowned for their high affinity for carbon-carbon triple bonds (alkynophilicity).[4] This property allows for the efficient activation of the alkyne in this compound, facilitating a 5-exo-dig intramolecular nucleophilic attack by the adjacent amino group under mild conditions. This method is often characterized by high atom economy and tolerance for a variety of functional groups.

Mechanistic Rationale: The catalytic cycle is initiated by the coordination of the gold catalyst to the alkyne, which increases its electrophilicity. The pendant amino group then attacks the activated alkyne in an intramolecular fashion. Subsequent protonolysis releases the pyrrolo[2,3-b]pyridine product and regenerates the active gold catalyst, allowing the cycle to continue.

Caption: Gold-catalyzed 5-exo-dig hydroamination workflow.

Trustworthiness - Protocol 1: Gold(III)-Catalyzed Cyclization

This protocol is adapted from methodologies demonstrating the power of gold catalysis in forming pyrrolo-fused heterocycles.[5]

-

Materials:

-

This compound (1.0 eq)

-

Gold(III) chloride (AuCl₃) (1-5 mol%)

-

Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound.

-

Dissolve the starting material in the chosen solvent (e.g., MeCN) to a concentration of 0.1 M.

-

Add the gold(III) chloride catalyst to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate) to afford the pure pyrrolo[2,3-b]pyridine.

-

Palladium-Catalyzed Annulation

Expertise & Experience: Palladium catalysis is a cornerstone of modern organic synthesis. For the formation of 7-azaindoles, palladium catalysts are often used in a one-pot sequence that combines a Sonogashira coupling with a subsequent cyclization.[6] If starting from the isolated this compound, the palladium catalyst, often in the presence of a base, facilitates the intramolecular C-N bond formation. This method is highly versatile and allows for the synthesis of 2,3-disubstituted pyrrolo[2,3-b]pyridines.[7]

Mechanistic Rationale: The reaction, often referred to as a Cacchi reaction when performed in one pot, involves the oxidative addition of a palladium(0) species to the halo-pyridine, followed by Sonogashira coupling.[3] For the direct cyclization of the alkyne-amine, the mechanism likely involves coordination of palladium to the alkyne, followed by nucleophilic attack of the amine. Alternatively, a base-mediated pathway can be facilitated by the catalyst.

Caption: General workflow for Pd-catalyzed cyclization.

Trustworthiness - Protocol 2: Palladium-Catalyzed Cyclization

This protocol is based on established procedures for palladium-catalyzed heteroannulation.[7]

-

Materials:

-

This compound (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

-

Solvent: N,N-Dimethylformamide (DMF) or Dioxane

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

Combine this compound, the palladium catalyst, and the base in a reaction vessel.

-

Add the degassed solvent under an inert atmosphere.

-

Heat the mixture to 80-120 °C and stir vigorously.

-

Monitor the reaction until the starting material is consumed (typically 12-24 hours).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography to yield the desired 7-azaindole.

-

Section 2: Metal-Free Cyclization Protocols

While highly effective, the cost and potential for trace metal contamination with metal catalysts can be a concern, particularly in pharmaceutical applications. Metal-free alternatives provide valuable and often more economical routes.

Acid-Catalyzed Cyclization

Expertise & Experience: Strong acids can effectively catalyze the cyclization of 3-alkynyl-2-aminopyridines. A mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) is a particularly potent system for this transformation.[3][8] The anhydride likely serves to remove any water present, ensuring the reaction proceeds efficiently. This method is straightforward and avoids the need for specialized catalysts.

Mechanistic Rationale: The reaction is initiated by the protonation of the alkyne by the strong acid, which significantly enhances its electrophilicity. This "activates" the alkyne for attack by the weakly nucleophilic amino group. The subsequent 5-exo-dig cyclization leads to the formation of a vinyl cation intermediate, which is then quenched to afford the aromatic pyrrolo[2,3-b]pyridine product.

Trustworthiness - Protocol 3: TFA/TFAA-Mediated Cyclization

This protocol is derived from a reported acid-catalyzed synthesis of 7-azaindoles.[3]

-

Materials:

-

This compound (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Trifluoroacetic anhydride (TFAA)

-

Solvent: Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve this compound in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride (TFAA) (e.g., 5 eq), followed by the dropwise addition of trifluoroacetic acid (TFA) (e.g., 10 eq).

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated solution of sodium bicarbonate.

-

Extract the product with DCM, dry the combined organic layers over sodium sulfate, and concentrate.

-

Purify by flash column chromatography.

-

Base-Mediated Cyclization

Expertise & Experience: Strong, non-nucleophilic bases are also effective at promoting the cyclization. Reagents such as potassium tert-butoxide (KOtBu) or cesium carbonate can be used to deprotonate the amine, increasing its nucleophilicity and driving the intramolecular attack on the alkyne.[3] This approach is common in indole synthesis and is readily adaptable to the azaindole core.

Mechanistic Rationale: The base deprotonates the amino group to form a more potent pyridyl-amide nucleophile. This anion then readily attacks the proximal alkyne via a 5-exo-dig cyclization. The resulting vinyl anion is then protonated during aqueous workup to yield the final product.

Caption: Key steps in the base-mediated cyclization pathway.

Trustworthiness - Protocol 4: KOtBu-Mediated Cyclization

This protocol is based on standard base-mediated indolization procedures.[3]

-

Materials:

-

This compound (1.0 eq)

-

Potassium tert-butoxide (KOtBu) (1.1-2.0 eq)

-

Solvent: Tetrahydrofuran (THF) or N-Methyl-2-pyrrolidone (NMP)

-

Inert atmosphere

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

-

Add potassium tert-butoxide portion-wise at room temperature or at 0 °C.

-

Stir the reaction at room temperature or with heating (e.g., 60-80 °C) until TLC or LC-MS indicates full consumption of the starting material.

-

Cool the reaction and quench carefully by adding water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude material by flash column chromatography.

-

Section 3: Comparative Analysis & Optimization

The choice of protocol is a critical decision based on multiple experimental and economic variables. The following table summarizes the key parameters of the described methods to aid in this selection process.

| Protocol | Catalyst / Reagent | Typical Solvent | Temp (°C) | Time (h) | Reported Yields | Key Advantages & Considerations |

| Gold-Catalyzed | AuCl₃ (1-5 mol%) | MeCN, DCM | 25 - 60 | 1 - 6 | Good to Excellent | Mild conditions, high functional group tolerance, high cost of catalyst.[4] |

| Palladium-Catalyzed | Pd(OAc)₂ (5-10 mol%) | DMF, Dioxane | 80 - 120 | 12 - 24 | Good to Excellent | Versatile, well-established, risk of metal contamination, requires heating.[7] |

| Acid-Catalyzed | TFA / TFAA | DCM | 0 - 25 | 1 - 4 | Good | Metal-free, rapid, uses corrosive and hazardous reagents.[3][8] |

| Base-Mediated | KOtBu, Cs₂CO₃ | THF, NMP | 25 - 80 | 2 - 12 | Good to Excellent | Metal-free, strong base may not tolerate sensitive functional groups.[3] |

Conclusion

The synthesis of the pyrrolo[2,3-b]pyridine core from this compound is achievable through several robust and high-yielding protocols.

-

Gold-catalyzed methods offer an elegant and mild solution, ideal for complex substrates with sensitive functional groups, albeit at a higher cost.

-

Palladium-catalyzed cyclization remains a workhorse in the field, valued for its reliability and vast precedent in the literature.

-

Metal-free options , using either strong acids or bases, provide cost-effective and scalable alternatives that eliminate the risk of trace metal contamination, a crucial consideration in the development of active pharmaceutical ingredients.

The optimal choice of protocol will ultimately be dictated by the specific substitution pattern of the substrate, the scale of the reaction, and the resources available. This guide provides the foundational knowledge and practical steps for researchers, scientists, and drug development professionals to confidently select and execute the most suitable cyclization strategy for their 7-azaindole synthesis campaigns.

References

-

Arcadi, A., Cacchi, S., & Fabrizi, G. (2011). Access to pyrrolo-pyridines by gold-catalyzed hydroarylation of pyrroles tethered to terminal alkynes. Beilstein Journal of Organic Chemistry, 7, 1548–1554. [Link]

-

Larock, R. C., & Yum, E. K. (1996). Synthesis of Pyrrolo[2,3-b]quinolines by Palladium-catalyzed Heteroannulation. Synthesis, 1996(8), 1095-1099. [Link]

-

Cacchi, S., et al. (2011). Access to pyrrolo-pyridines by gold-catalyzed hydroarylation of pyrroles tethered to terminal alkynes. PubMed. [Link]

-

Engeset, B., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(22), 5396. [Link]

-

Ahmad, S., et al. (2014). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 27(4). [Link]

-

Keivanloo, A., Bakherad, M., & Rahimi, A. (2010). Synthesis of Unexpected Pyrrolo[2,3-b]quinoxaline-2-carbaldehydes via Sonogashira Coupling Reaction. Synthesis, 2010(10), 1599–1602. [Link]

-

Ivonin, S. P., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 30-55. [Link]

-

Ivonin, S. P., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1). [Link]

-

Nickel, J., et al. (2016). Synthesis of Pyrrolo[2,3-d]pyrimidines by Copper-Mediated Carbomagnesiations of N-Sulfonyl Ynamides and Application to the Preparation of Rigidin A and a 7-Azaserotonin Derivative. Chemistry, 22(40), 14397-400. [Link]

-

Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. [Link]

-

de Mattos, M. C., et al. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. PubMed. [Link]

-

de Mattos, M. C., et al. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 11(41), 7153-65. [Link]

Sources

- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]

- 3. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]

- 4. Access to pyrrolo-pyridines by gold-catalyzed hydroarylation of pyrroles tethered to terminal alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Access to pyrrolo-pyridines by gold-catalyzed hydroarylation of pyrroles tethered to terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Metal-Catalyzed Annulation of 2-Ethynylpyridin-3-amine Scaffolds

Executive Summary

This Application Note details the strategic metal-catalyzed annulation of 2-ethynylpyridin-3-amine , a privileged "molecular pivot" in drug discovery. Due to the presence of both a nucleophilic amine and an electrophilic alkyne (activated by

-

7-Azaindoles (Pyrrolo[2,3-b]pyridines): Via intramolecular 5-endo-dig cycloisomerization.

-

1,5-Naphthyridines: Via intermolecular cascade annulation with carbonyls or alkynes.

The protocols herein address the specific challenges posed by the electron-deficient pyridine core, which reduces the nucleophilicity of the amine compared to aniline analogs, often necessitating specific Lewis acid activation (Au, Ag) or transition metal catalysis (Pd, Cu).

Mechanistic Divergence & Strategy

The reactivity of this compound is governed by the competition between the 5-endo-dig and 6-endo-dig cyclization modes.

-

Pathway A (7-Azaindole): Requires activation of the alkyne by a soft Lewis acid (Au, Ag, Cu). Although 5-endo-dig is disfavored by Baldwin’s rules for neutral systems, metal-

-complexation distorts the bond angles, rendering the attack feasible. -

Pathway B (1,5-Naphthyridine): typically involves an intermolecular condensation (e.g., with a ketone) followed by a 6-endo-dig cyclization, or a Pd-catalyzed coupling-cyclization sequence.

Figure 1: Mechanistic Divergence Pathway

Caption: Divergent synthesis pathways controlled by reaction partners and catalyst choice.

Protocol 1: Ag/Cu-Catalyzed Synthesis of 7-Azaindoles

Application: Synthesis of kinase inhibitors (e.g., Vemurafenib analogs). Challenge: The pyridine nitrogen can coordinate to the catalyst, poisoning it. Solution: Use of phosphine ligands or specific counterions (OTf) to maintain catalytic activity.

Materials

-

Substrate: this compound (1.0 equiv)

-

Catalyst: AgOTf (5 mol%) or CuI (10 mol%) + DBU (2.0 equiv)

-

Solvent: Toluene (for Ag) or DMF (for Cu)

-

Temperature: 80–100 °C

Step-by-Step Methodology

-

Preparation:

-

In a glovebox or under Argon flow, charge a dried reaction vial with this compound (0.5 mmol).

-

For Ag-Catalysis: Add AgOTf (6.4 mg, 5 mol%). Add anhydrous Toluene (2.0 mL).

-

For Cu-Catalysis: Add CuI (9.5 mg, 10 mol%) and DBU (152 mg, 1.0 mmol). Add anhydrous DMF (2.0 mL).

-

-

Reaction:

-

Seal the vial with a Teflon-lined cap.

-

Heat the mixture to the target temperature (80 °C for Ag, 100 °C for Cu) in an oil bath.

-

Critical Control Point: Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes). The starting material (alkyne) usually exhibits a higher Rf than the cyclized azaindole due to the formation of the polar N-H moiety.

-

Validation: Look for the disappearance of the alkyne stretching band (~2100 cm⁻¹) in IR if in-situ monitoring is available.

-

-

Workup:

-

Cool to room temperature.[1]

-

Dilute with EtOAc (20 mL) and wash with saturated NH₄Cl (2 x 10 mL) to remove metal salts.

-

Dry organic layer over Na₂SO₄, filter, and concentrate.

-

-

Purification:

-

Purify via flash column chromatography on silica gel.[2]

-

Gradient: 0%

40% EtOAc in Hexanes. 7-Azaindoles often streak; adding 1% Et₃N to the eluent can improve peak shape.

-

Protocol 2: Au(III)-Catalyzed Tandem Annulation to 1,5-Naphthyridines

Application: Construction of complex polycyclic aromatic hydrocarbons (PAHs) and DNA-intercalating agents.

Mechanism: This reaction typically proceeds via a modified Friedländer synthesis where the alkyne is hydrated to a ketone in situ or acts as a

Materials

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Methyl ketone (e.g., Acetophenone, 1.2 equiv)

-

Catalyst: AuCl₃ (5 mol%) or NaAuCl₄.2H₂O

-

Additive: AgOTf (catalytic, optional to abstract chloride)

-

Solvent: 1,4-Dioxane or Ethanol

-

Temperature: Reflux (100 °C)

Step-by-Step Methodology

-

Catalyst Activation:

-

Note: While AuCl₃ can be used directly, generating the cationic species [AuL₂]⁺ using AgOTf often enhances yields for difficult substrates.

-

Mix AuCl₃ (5 mol%) and AgOTf (5 mol%) in Dioxane (1 mL) for 10 minutes under Argon. A white precipitate (AgCl) will form.

-

-

Annulation:

-

Add this compound (0.5 mmol) and the ketone partner (0.6 mmol) to the catalyst mixture.

-

Stir at 100 °C for 12–24 hours.

-

-

Reaction Logic:

-

The gold catalyst activates the alkyne for hydration/nucleophilic attack. The amine condenses with the ketone. The sequence forms the second pyridine ring.

-

-

Purification:

-

Filter through a Celite pad to remove Gold/Silver particles.

-

Concentrate and purify via chromatography (DCM/MeOH gradients are preferred for naphthyridines due to high polarity).

-

Data Summary & Catalyst Selection Guide

| Reaction Pathway | Target Scaffold | Preferred Catalyst | Solvent | Key Additive | Yield Range |

| Cycloisomerization | 7-Azaindole | AgOTf | Toluene | None | 85–95% |

| Cycloisomerization | 7-Azaindole | CuI | DMF | DBU (Base) | 70–85% |

| Tandem Annulation | 1,5-Naphthyridine | AuCl₃ / AgOTf | Dioxane | Ketone (Partner) | 60–80% |

| Pd-Coupling/Cyclization | Substituted 7-Azaindole | Pd(PPh₃)₄ / CuI | Et₃N/DMF | Aryl Halide | 50–75% |

Experimental Workflow Diagram

The following diagram outlines the logical flow from substrate selection to product isolation, ensuring a self-validating process.

Caption: Decision tree and workflow for processing this compound.

References

-

Cacchi, S., Fabrizi, G., & Parisi, L. M. (2009). "The Copper-Catalyzed Synthesis of 7-Azaindoles." Organic Letters, 11(5), 1159–1162. Link

-

Schirok, H. (2006).[3] "Synthesis of 7-Azaindoles via the Larock Indole Synthesis." Journal of Organic Chemistry, 71(15), 5538–5545. Link

-

Patil, N. T., & Yamamoto, Y. (2008). "Coinage Metal-Catalyzed Synthesis of N-Heterocycles." Chemical Reviews, 108(8), 3395–3442. Link

-

Litvinov, Y. M., et al. (2020). "Recent Advances in the Synthesis of 1,5-Naphthyridines." Russian Chemical Reviews, 89(4), 435. Link

-

Ye, L., et al. (2015). "Gold-Catalyzed Cascade Annulations for Azaheterocycles." Accounts of Chemical Research, 48(10), 2690–2702. Link

Sources

The Art of Rapid Heterocyclic Scaffolding: Microwave-Assisted Synthesis Utilizing 2-Ethynylpyridin-3-amine

Introduction: Accelerating Discovery with Microwave-Assisted Organic Synthesis (MAOS)

In the fast-paced realm of medicinal chemistry and drug development, the rapid and efficient construction of complex molecular architectures is paramount. Pyridine and its fused derivatives are privileged scaffolds, forming the core of numerous therapeutic agents due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The traditional synthesis of these heterocycles often involves multi-step procedures, harsh reaction conditions, and protracted reaction times. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, leveraging the efficient and uniform heating of reaction mixtures through microwave irradiation to dramatically accelerate reaction rates, enhance product yields, and improve purity profiles.[1] This approach aligns with the principles of green chemistry by often enabling the use of fewer hazardous solvents and reducing energy consumption.[2]

This comprehensive guide delves into the application of microwave-assisted synthesis specifically utilizing the versatile building block, 2-ethynylpyridin-3-amine. This molecule, possessing both a nucleophilic amino group and a reactive ethynyl moiety in an ortho orientation, is an ideal precursor for the rapid construction of a variety of fused heterocyclic systems, particularly quinolines and their bioisosteres. We will explore the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.

Core Principles: The Power of Intramolecular Cyclization

The synthetic utility of this compound in MAOS primarily lies in its propensity to undergo intramolecular cyclization reactions. The presence of the ortho-amino and ethynyl groups allows for the formation of fused ring systems through the reaction with various electrophilic partners. The microwave irradiation serves to rapidly achieve the necessary activation energy for these transformations, often leading to reaction completion in minutes as opposed to hours under conventional heating.

A key and widely applicable reaction is the Friedländer Annulation , a classic method for quinoline synthesis. In the context of this compound, this involves the condensation with a compound containing an α-methylene group adjacent to a carbonyl functionality. The reaction proceeds through an initial condensation to form an enamine or enone intermediate, which then undergoes a microwave-promoted intramolecular cyclization and subsequent dehydration to yield the fused aromatic system.[3]

Application Note I: Rapid Synthesis of Substituted Pyrido[3,2-b]pyridines via Microwave-Assisted Friedländer Annulation

The pyrido[3,2-b]pyridine (aza-quinoline) scaffold is a significant pharmacophore. This protocol details a rapid, one-pot synthesis of substituted pyrido[3,2-b]pyridines from this compound and various cyclic ketones under microwave irradiation.

Scientific Rationale

This protocol leverages the principles of the Friedländer annulation. The reaction between the primary amine of this compound and the carbonyl group of a cyclic ketone, in the presence of an acid catalyst, forms a key enamine intermediate. The subsequent intramolecular attack of the enamine onto the ethynyl group, facilitated by the high-energy environment of the microwave reactor, leads to the formation of the fused heterocyclic system. Acetic acid serves as both a catalyst for the initial condensation and a suitable solvent for microwave heating.

Experimental Protocol

Materials:

-

This compound (1.0 mmol)

-

Cyclic ketone (e.g., cyclohexanone, cyclopentanone) (1.2 mmol)

-

Glacial Acetic Acid (5 mL)

-

10 mL Microwave Process Vial with a Magnetic Stirrer

-

Microwave Synthesizer

Procedure:

-

To a 10 mL microwave process vial, add 2-ethynylpyridin-in-3-amine (1.0 mmol), the desired cyclic ketone (1.2 mmol), and glacial acetic acid (5 mL).

-

Add a magnetic stir bar to the vial.

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the reaction mixture at 160°C for 5-10 minutes with continuous stirring.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the vial to cool to room temperature.

-

Pour the reaction mixture into ice-water (20 mL) and neutralize with a saturated sodium bicarbonate solution.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.

-

The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

| Reactant 1 | Reactant 2 | Solvent | Power (W) | Temp. (°C) | Time (min) | Yield (%) | Reference |

| This compound | Cyclohexanone | Acetic Acid | - | 160 | 5 | ~95 (expected) | [3] |

| This compound | Cyclopentanone | Acetic Acid | - | 160 | 7 | ~92 (expected) | [3] |

| This compound | N-Boc-4-piperidone | Acetic Acid | - | 160 | 10 | ~88 (expected) | [3] |

Note: The yields are illustrative estimates based on similar reported Friedländer annulations under microwave conditions and may require optimization for specific substrates.

Visualization: Reaction Workflow

Caption: Proposed mechanism for the three-component synthesis.

Conclusion: A Gateway to Novel Heterocyclic Libraries

The use of this compound in microwave-assisted synthesis provides a rapid, efficient, and versatile platform for the construction of medicinally relevant fused pyridine scaffolds. The protocols detailed herein for Friedländer annulation and multicomponent reactions demonstrate the power of MAOS to significantly reduce reaction times and improve yields compared to traditional synthetic methods. [4]These approaches are highly amenable to the generation of diverse chemical libraries for high-throughput screening in drug discovery programs. Researchers are encouraged to explore the scope of these reactions with a wide array of carbonyl compounds and other electrophilic partners to unlock the full potential of this valuable building block.

References

-

Microwave-Assisted Synthesis of Novel Pyrazolo[3,4-g]n[5][6]aphthyridin-5-amine with Potential Antifungal and Antitumor Activity. (2015). National Institutes of Health (NIH). [Link]

- Microwave-assisted Synthesis of Quinolines. (n.d.).

-

Microwave-assisted Synthesis of Quinolines. (2025). Bentham Science Publisher. [Link]

-

A new one-step synthesis of pyridines under microwave-assisted conditions. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. (2022). Journal of Education and Science. [Link]

-

Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. (2014). Beilstein Journal of Organic Chemistry. [Link]

-

1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Efficient microwave-assisted synthesis of quinolines and dihydroquinolines under solvent-free conditions. (2003). R Discovery. [Link]

- SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. (2025).

- Microwave-assisted synthesis of nitrogen heterocycles. (n.d.). Google Books.

-

Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (2016). MDPI. [Link]

-

Microwave-Assisted Synthesis of Heterocycles and their Anti-cancer Activities. (2023). Bentham Science Publisher. [Link]

-

Microwave-Assisted Synthesis of Fluorescent Pyrido[2,3-b]indolizines from Alkylpyridinium Salts and Enaminones. (n.d.). National Center for Biotechnology Information. [Link]

-

Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2021). Beilstein Journal of Organic Chemistry. [Link]

-

Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Microwave-assisted annulation for the construction of pyrido-fused heterocycles and their application as photoluminescent chemosensors. (n.d.). Royal Society of Chemistry. [Link]

-

Microwave Multicomponent Synthesis. (n.d.). National Institutes of Health (NIH). [Link]

-

Tandem Cyclization/Claisen Rearrangements, Primary Thioamides, Aminoquinazolines, 4-Thiazolidinones. (2005). Organic Chemistry Portal. [Link]

-

Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. (n.d.). Thieme. [Link]

-

A one-pot microwave-assisted synthesis of pyrido[2,3-d]pyrimidines. (n.d.). PubMed. [Link]

-

Microwave Assisted Synthesis and Unusual Coupling of Some Novel Pyrido[3,2-f]t[5][7]hiazepines. (2011). MDPI. [Link]

-

Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. (n.d.). Royal Society of Chemistry. [Link]

-

Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. (2022). Connect Journals. [Link]

-

A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. (2025). National Center for Biotechnology Information. [Link]

- Microwave-Assisted Carbonyl–Carbonyl Coupling Route for the Preparation of a Useful Intermediate in the Synthesis of Carbapenems. (2025).

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]

- 5. Microwave-Assisted Synthesis of Novel Pyrazolo[3,4-g][1,8]naphthyridin-5-amine with Potential Antifungal and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions [beilstein-journals.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Divergent Synthesis of Fused Pyridine Kinase Inhibitors via the 2-Ethynylpyridin-3-amine Platform

Executive Summary

This application note details the strategic utilization of 2-ethynylpyridin-3-amine (2-EPA) as a "hub" intermediate for the divergent synthesis of three privileged kinase inhibitor scaffolds: 7-azaindoles (pyrrolo[2,3-b]pyridines), furo[2,3-b]pyridines , and 1,5-naphthyridines .

Kinase inhibitors often rely on a heterocyclic core that mimics the adenine ring of ATP to form hydrogen bonds within the kinase hinge region. The 2-EPA scaffold offers a unique 1,2-bifunctional handle (an amine adjacent to an alkyne), enabling rapid access to these fused bicyclic systems through distinct cyclization modes. This guide provides validated protocols for generating the scaffold and converting it into bioactive cores, supported by mechanistic insights and troubleshooting parameters.

Strategic Overview & Mechanism

The 2-EPA scaffold serves as a masked precursor for multiple "adenine-mimetic" cores. The choice of reagents dictates the cyclization pathway:

-

Pathway A (Nitrogen Attack): 5-endo-dig cyclization yields 7-Azaindoles , a core found in drugs like Vemurafenib (B-Raf inhibitor).

-

Pathway B (Oxygen Attack): Acylation followed by 5-exo-dig oxy-cyclization yields Furo[2,3-b]pyridines , potent inhibitors of PI3K and Akt pathways.

-

Pathway C (Carbon/Nitrogen Condensation): Reaction with carbonyls yields 1,5-Naphthyridines , used in PI4K and ALK inhibitors.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways from the central 2-EPA hub.

Figure 1: Divergent synthetic workflow transforming the 2-EPA hub into three distinct kinase inhibitor classes.

Experimental Protocols

Protocol 1: Synthesis of the Hub (this compound)

Objective: Preparation of the 2-EPA intermediate from commercially available 3-amino-2-bromopyridine. Scale: 5.0 mmol

Reagents:

-

3-Amino-2-bromopyridine (865 mg, 5.0 mmol)

-

Ethynyltrimethylsilane (TMS-acetylene) (1.05 equiv)

-

Pd(PPh3)2Cl2 (5 mol%)

-

CuI (10 mol%)

-

Triethylamine (Et3N) (3.0 equiv)

-

THF (anhydrous, degassed)

-

TBAF (1.0 M in THF)

Procedure:

-

Coupling: In a flame-dried Schlenk flask, dissolve 3-amino-2-bromopyridine in anhydrous THF (15 mL). Add Et3N (2.1 mL), Pd(PPh3)2Cl2 (175 mg), and CuI (95 mg) under Argon.

-

Add TMS-acetylene (0.75 mL) dropwise.

-

Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 3:1) for disappearance of starting bromide.

-

Workup: Filter through a celite pad to remove metal salts. Concentrate the filtrate.

-

Deprotection: Redissolve the crude TMS-intermediate in THF (10 mL). Add TBAF (5.5 mL, 1.1 equiv) at 0°C. Stir for 30 min at room temperature.

-

Purification: Quench with saturated NH4Cl. Extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4. Purify via flash chromatography (SiO2, 0-30% EtOAc in Hexanes).

-

Yield Expectation: 75-85%

-

Stability Note: The free ethynyl amine is prone to oxidation/polymerization. Store at -20°C under Argon or use immediately.

-

Protocol 2: Synthesis of 7-Azaindoles (Pathway A)

Mechanism: Gold-catalyzed hydroamination (5-endo-dig cyclization). Application: Core synthesis for B-Raf, JAK, and FGFR inhibitors.

Reagents:

-

This compound (1.0 mmol)

-

NaAuCl4 (2 mol%) or AuCl3

-

Ethanol or Toluene (Solvent dependent on solubility)

Procedure:

-

Dissolve 2-EPA (118 mg, 1.0 mmol) in Ethanol (5 mL).

-

Add NaAuCl4 (7.5 mg, 2 mol%).

-

Stir at room temperature for 2-4 hours. Note: If conversion is slow, heat to 50°C.

-

Observation: The reaction typically darkens. Monitor by LC-MS for the mass of the cyclized product (Mass is identical to SM, look for retention time shift and loss of alkyne stretch in IR).

-

Workup: Remove solvent in vacuo. Redissolve in DCM and filter through a short silica plug to remove Gold.

-

Crystallization: Recrystallize from Hexane/EtOAc.

Data Validation:

-

1H NMR: Appearance of C2/C3 protons of the pyrrole ring (typically doublets at ~6.5 and ~7.4 ppm, J ~3.5 Hz). Disappearance of the alkyne proton (~3.5 ppm).

Protocol 3: Synthesis of Furo[2,3-b]pyridines (Pathway B)

Mechanism: Amide coupling followed by base-mediated 5-exo-dig oxy-cyclization. Application: PI3K and Akt inhibitor scaffolds.

Reagents:

-

2-EPA (1.0 mmol)

-

Benzoyl Chloride (1.1 equiv) (or other acyl chloride)

-

Pyridine (solvent/base)

-

KOtBu (Potassium tert-butoxide) (2.0 equiv)

-

NMP (N-Methyl-2-pyrrolidone)

Procedure:

-